4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide
Beschreibung
Eigenschaften
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-(2-phenoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O3/c28-24-15-10-19(16-25(24)29)18-33-22-13-11-20(12-14-22)27(32)31-30-17-21-6-4-5-9-26(21)34-23-7-2-1-3-8-23/h1-17H,18H2,(H,31,32)/b30-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPVXYPSJVCWGM-OCSSWDANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide is a hydrazone derivative that has garnered attention in the field of agricultural chemistry and pharmacology due to its potential biological activities, particularly fungicidal properties. This article explores its biological activity, including synthesis, mechanism of action, and efficacy against various pathogens.
Chemical Structure
The compound features a complex structure characterized by:
- A hydrazone linkage
- A dichlorobenzyl ether moiety
- A phenoxyphenyl substituent
This structural diversity contributes to its biological activity, influencing interactions with target organisms.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes or ketones. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm the structure and purity of the synthesized compound.
Fungicidal Activity
Recent studies have highlighted the fungicidal efficacy of this compound against various fungal pathogens. Notable findings include:
- Activity Against Fungal Strains : In vitro assays demonstrated significant activity against Alternaria solani, Botrytis cinerea, and Cercospora arachidicola, with effective concentrations (EC50) ranging from 2.90 to 5.56 μg/mL .
- Mechanism of Action : The compound likely disrupts fungal cell membranes or inhibits essential metabolic pathways, though detailed mechanistic studies are still required.
| Fungal Pathogen | EC50 (μg/mL) |
|---|---|
| Alternaria solani | 2.90 |
| Botrytis cinerea | 4.20 |
| Cercospora arachidicola | 5.56 |
Antimicrobial Activity
In addition to its fungicidal properties, preliminary studies suggest that the compound may also exhibit antibacterial activity. Further research is needed to quantify this effect and identify specific bacterial strains affected.
Case Studies
- Field Trials : Field trials conducted on crops treated with this compound showed a marked reduction in fungal infections compared to untreated controls. The trials indicated a protective effect on crops such as tomatoes and cucumbers against common fungal pathogens.
- Laboratory Studies : Laboratory evaluations using different concentrations revealed that lower concentrations could effectively inhibit fungal growth without phytotoxicity, making it a candidate for sustainable agricultural practices.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the phenoxy and dichlorobenzyl groups can enhance fungicidal properties. Computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict how structural changes affect biological activity .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Benzyloxy Group
The 3,4-dichlorobenzyloxy group is a key pharmacophore. Modifications to this moiety significantly alter physicochemical and biological properties:
Key Observations :
- Biological Activity: The thiosemicarbazone analog (A14) demonstrates potent anti-parasitic activity, suggesting that replacing the carbohydrazide with a thiosemicarbazide group enhances efficacy against trypanosomatids .
Variations in the Methylidene Moiety
The (E)-configured arylidene group influences stereoelectronic properties and target binding:
Key Observations :
- Phenoxy vs. Fluorophenyl: The 2-phenoxyphenyl group in the target compound may enhance binding to aromatic residues in enzyme active sites compared to smaller substituents like fluorine .
- Steric Effects : Bulky substituents (e.g., pyrazole in ) could limit conformational flexibility, reducing entropic penalties upon target binding.
Vorbereitungsmethoden
Williamson Ether Synthesis
The 3,4-dichlorobenzyloxy group is introduced via nucleophilic substitution. A typical procedure involves:
- Activation of 4-hydroxybenzoic acid : Reacting 4-hydroxybenzoic acid with potassium carbonate (K₂CO₃) in acetone to deprotonate the phenolic hydroxyl.
- Etherification : Adding 3,4-dichlorobenzyl bromide (1.2 equiv) under reflux (80°C, 12 h) yields 4-[(3,4-dichlorobenzyl)oxy]benzoic acid (75–82% yield).
Optimization Note : Ultrasonic irradiation (40 kHz, 50°C) reduces reaction time to 3 h while improving yield to 88%.
Formation of Benzoic Hydrazide
Hydrazination of Carboxylic Acid
4-[(3,4-Dichlorobenzyl)oxy]benzoic acid is converted to its hydrazide derivative via two methods:
- Method A : Direct reaction with hydrazine hydrate (NH₂NH₂·H₂O, 4 equiv) in ethanol under reflux (24 h, 70% yield).
- Method B : Acid chloride intermediate formation using thionyl chloride (SOCl₂), followed by hydrazine quenching (85–90% yield).
Critical Parameter : Excess hydrazine (≥3 equiv) suppresses diacylhydrazine byproducts.
Synthesis of 2-Phenoxybenzaldehyde
Ullmann-Type Coupling
A copper-catalyzed coupling between 2-bromobenzaldehyde and phenol achieves the phenoxy linkage:
Alternative Route: Etherification of Protected Aldehydes
3-Bromobenzaldehyde is protected as its ethylene glycol acetal, followed by phenol etherification and acidic hydrolysis (HCl, 70°C) to yield 2-phenoxybenzaldehyde (65% overall yield).
Imine Condensation to Form the Target Compound
The final step involves dehydrative condensation between 4-[(3,4-dichlorobenzyl)oxy]benzoic hydrazide and 2-phenoxybenzaldehyde:
- Acid-Catalyzed Method :
- Solvent-Free Mechanochemical Approach :
Industrial-Scale Considerations
Catalyst Recycling
Copper catalysts (e.g., CuI) from Ullmann couplings are recoverable via filtration, with ≤5% activity loss over five cycles.
Purification Strategies
- Crystallization : Methanol/water (3:1 v/v) recrystallization achieves >90% purity.
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:4) resolves (E)/(Z) isomers for analytical purposes.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Modular) | Route B (Sequential) |
|---|---|---|
| Total Yield | 58% | 63% |
| Reaction Steps | 3 | 4 |
| Scalability | Moderate | High |
| Byproduct Formation | 8–12% | 5–8% |
Key Insight : Route B’s higher scalability stems from optimized intermediate purification and reduced side reactions during etherification.
Challenges and Mitigation Strategies
- Isomerization Risk : The imine bond is prone to (E)/(Z) isomerization under prolonged heating. Mitigation includes using mild acids (e.g., p-toluenesulfonic acid) and shorter reaction times.
- Chlorinated Byproducts : Excess dichlorobenzyl bromide may lead to di-etherification. Stoichiometric control (1.2–1.5 equiv) minimizes this.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a condensation reaction between 4-[(3,4-dichlorobenzyl)oxy]benzoic hydrazide and 2-phenoxybenzaldehyde under reflux in ethanol or methanol. Key parameters include maintaining anhydrous conditions, stoichiometric control (1:1 molar ratio), and reflux duration (6–8 hours). Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity. Monitoring via TLC and characterization by NMR/IR ensures minimal by-products .
Q. How can the stereochemical configuration (E/Z) of the hydrazone linkage be experimentally verified?
- Methodological Answer : The E-configuration is confirmed using nuclear Overhauser effect (NOE) NMR spectroscopy, where irradiation of the imine proton (δ ~8.3 ppm) shows no coupling with adjacent aryl protons. X-ray crystallography provides definitive proof, as seen in related hydrazone structures (e.g., ), where the antiperiplanar geometry of the hydrazone group is resolved. IR spectroscopy (C=N stretch ~1600 cm⁻¹) and UV-vis spectroscopy (λmax ~320 nm for conjugated E-isomers) further support the configuration .
Q. What in vitro assays are recommended for initial evaluation of antimicrobial activity, and how should controls be designed?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth, with ciprofloxacin as a positive control (MIC ≤1 µg/mL). Incubate at 37°C for 18–24 hours and assess turbidity. For fungal assays, C. albicans ATCC 90028 and amphotericin B are recommended .
Advanced Research Questions
Q. How do substituent variations (e.g., halogen placement, phenoxy vs. fluoro groups) impact bioactivity and pharmacokinetic properties?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 3,4-dichloro) enhance antimicrobial potency by increasing membrane permeability. For example, the 4-fluoro analog ( ) shows reduced activity compared to the phenoxy derivative, likely due to decreased lipophilicity. Pharmacokinetic profiling (e.g., LogP via shake-flask method, metabolic stability in liver microsomes) quantifies these effects. Computational tools like SwissADME predict bioavailability and blood-brain barrier penetration .
Q. What computational strategies are optimal for modeling interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., S. aureus dihydrofolate reductase, PDB: 3SRW) identifies binding modes. Molecular dynamics simulations (GROMACS, 50 ns) assess stability of ligand-protein complexes. Free energy calculations (MM-PBSA) validate binding affinities. For example, vanadium complexes of benzohydrazides () show enhanced DNA-binding via groove interactions, modeled using docking and spectroscopic validation .
Q. How can conflicting data on cytotoxicity and selectivity be resolved in structure-activity studies?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences, MTT vs. resazurin assays). Standardize protocols using NCI-60 cell lines and compare IC₅₀ values with positive controls (e.g., doxorubicin). Meta-analysis of SAR data (e.g., halogen substitution vs. IC₅₀ trends) clarifies trends. For instance, 3,4-dichloro derivatives may exhibit higher cytotoxicity (IC₅₀ ~5 µM) than nitro-substituted analogs (IC₅₀ >20 µM) in HeLa cells .
Q. What advanced spectroscopic techniques are critical for characterizing metal complexes of this hydrazide derivative?
- Methodological Answer : Vanadium(IV/V) complexes () are characterized via ESI-MS for molecular ion peaks ([M+H]⁺) and UV-vis spectroscopy (d-d transitions, ~450–600 nm). EPR spectroscopy confirms oxidation states (e.g., V⁴⁺, g ~1.96). Single-crystal X-ray diffraction resolves coordination geometry (e.g., octahedral vs. square pyramidal). Cyclic voltammetry identifies redox potentials, critical for understanding catalytic or therapeutic activity .
Key Research Findings
- Synthetic Efficiency : Reflux in ethanol (8 hours) achieves higher yields (85%) than methanol (70%) due to improved solubility of intermediates .
- Biological Activity : The phenoxy substituent enhances antimicrobial activity compared to fluoro analogs, likely due to increased π-π stacking with bacterial enzyme active sites .
- Metal Coordination : Vanadium complexes exhibit dual activity: IC₅₀ ~5 µM in cancer cells and MIC ~16 µg/mL against E. coli, suggesting multifunctional applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
